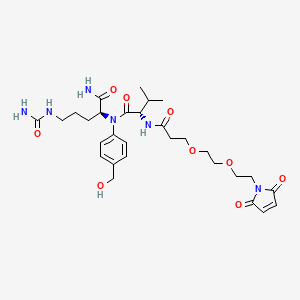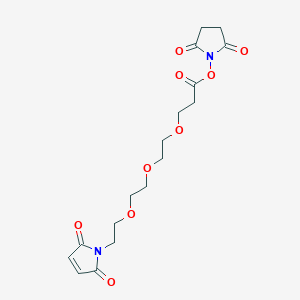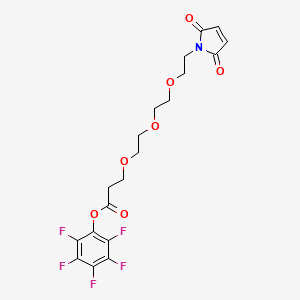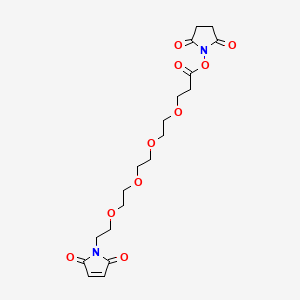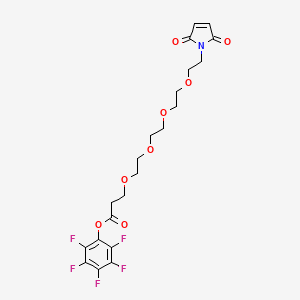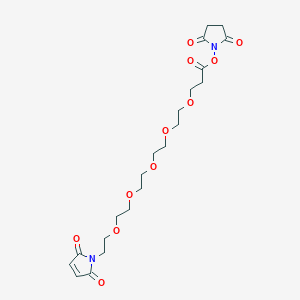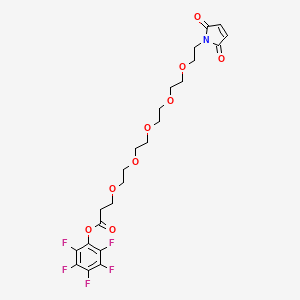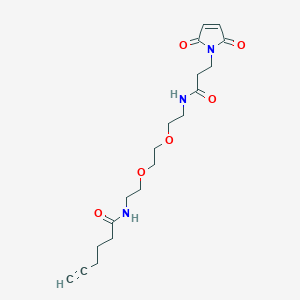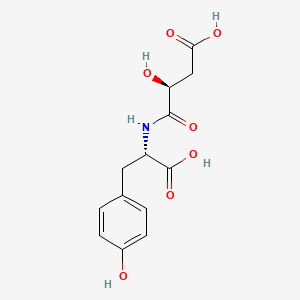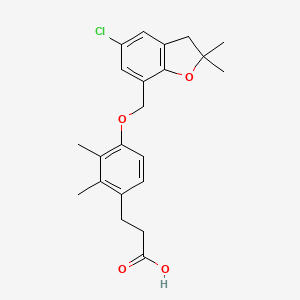
GPR120 Agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR120 Agonist 2 is a compound that targets the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4. This receptor is activated by medium-chain and long-chain fatty acids and plays a crucial role in regulating glucose metabolism and inflammation. This compound has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes mellitus, by enhancing insulin sensitivity and reducing blood glucose levels .
Scientific Research Applications
GPR120 Agonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study GPR120 receptor activation and its downstream effects.
Biology: Investigated for its role in regulating inflammation and energy homeostasis in various cell types.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus, obesity, and related metabolic disorders.
Mechanism of Action
GPR120 Agonist 2 exerts its effects by binding to the GPR120 receptor, leading to the activation of downstream signaling pathways. This activation stimulates the release of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. Additionally, GPR120 activation inhibits inflammatory signaling pathways, reducing insulin resistance and promoting metabolic health .
Similar Compounds:
TUG-891: Another GPR120 agonist with similar pharmacological properties but different structural features.
Compound 11b: A novel GPR120 agonist with improved stability and hydrophilicity compared to this compound.
Compound 14d: Exhibits excellent agonistic activity and selectivity for GPR120, with potential antidiabetic effects.
Uniqueness: this compound is unique due to its specific binding affinity and activation profile for the GPR120 receptor. It has shown promising results in preclinical studies for improving glucose tolerance and insulin sensitivity, making it a valuable candidate for further drug development .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
GPR120 Agonist 2 plays a significant role in biochemical reactions. It interacts with the GPR120 receptor, which is activated by free fatty acids . This interaction stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin that can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound promotes adipogenesis by activating PPARγ and elevating the expression of key adipogenic genes via [Ca 2+]i and ERK1/2 signal pathway in 3T3L1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular simulations have shown that this compound can enter the active site of GPR120 and interact with ARG99 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound could reduce the blood glucose of normal mice in a dose-dependent manner . Moreover, it showed good anti-hyperglycemic effects in diet-induced obese (DIO) mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that this compound could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the GPR120 receptor, which is known to regulate energy homeostasis and inflammation when combined with a high-fat diet .
Subcellular Localization
It is known that the GPR120 receptor, with which this compound interacts, is located on the cell surface . Therefore, it is likely that this compound is also located in the vicinity of the cell membrane where it can interact with the GPR120 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPR120 Agonist 2 involves several key steps:
Chloroacetylation: Chloroacetyl chloride is reacted with a base such as triethylamine in dichloromethane at 0°C overnight to yield the chloroacetylated intermediate.
Esterification: The intermediate is then reacted with methyl 3-(4-hydroxyphenyl)butanoate or methyl 2-(4-hydroxy-2-methylphenoxy)acetate in the presence of potassium carbonate in dimethylformamide at room temperature for 12 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: GPR120 Agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
properties
IUPAC Name |
3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMUAMPZUHGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

